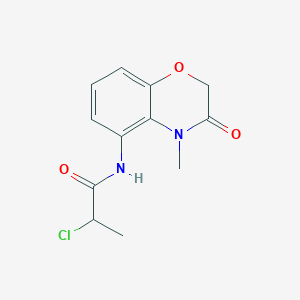

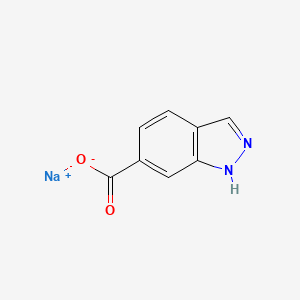

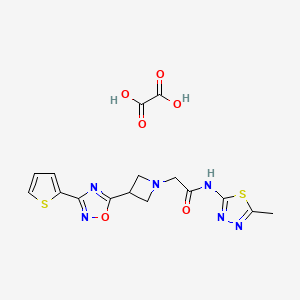

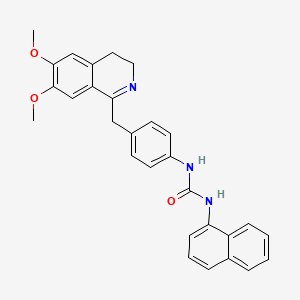

![molecular formula C17H14FNO B2812007 3-[(4-Fluorophenyl)methoxy]-2-methylquinoline CAS No. 861206-47-5](/img/structure/B2812007.png)

3-[(4-Fluorophenyl)methoxy]-2-methylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

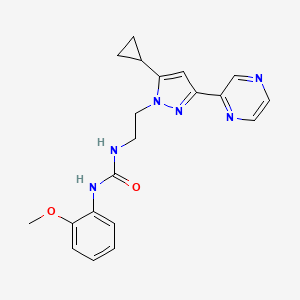

“3-[(4-Fluorobenzyl)oxy]-2-methylquinoline” is a chemical compound with the molecular formula C17H14FNO . It is a derivative of quinoline, a class of organic compounds with a double-ring structure, one of which is a benzene ring and the other is a pyridine ring .

Molecular Structure Analysis

The molecular structure of “3-[(4-Fluorobenzyl)oxy]-2-methylquinoline” consists of a quinoline backbone with a fluorobenzyl group attached via an ether linkage . The presence of the fluorine atom in the benzyl group can significantly influence the compound’s reactivity and properties.Applications De Recherche Scientifique

Fluorescence Studies and Biochemical Applications

Quinoline derivatives, including those related to 3-[(4-Fluorobenzyl)oxy]-2-methylquinoline, are known for their efficient fluorescence properties. These compounds are widely utilized in biochemistry and medicine for studying various biological systems. The fluorescence of these compounds can be tailored for specific applications, making them valuable in the detection and analysis of biological materials (Aleksanyan & Hambardzumyan, 2013).

Drug Discovery and Medicinal Chemistry

Derivatives of 3-[(4-Fluorobenzyl)oxy]-2-methylquinoline have been synthesized and studied for their potential in treating various diseases. For instance, compounds with modifications on the quinoline nucleus have been evaluated for multidrug resistance (MDR) modulating activity, which is crucial in overcoming resistance in cancer therapy (Ma, Cho, Falck, & Shin, 2004). Additionally, bimetallic ruthenium(II) complexes bridged by quinoline derivatives have been synthesized for applications in DNA binding and photocleavage, showing potential in photodynamic therapy (Swavey & Wang, 2015).

Antimicrobial and Antifungal Activities

Some 3-[(4-Fluorobenzyl)oxy]-2-methylquinoline derivatives have demonstrated significant antimicrobial and antifungal activities. These compounds have been synthesized and tested against various human pathogenic microorganisms, showing promising results that could lead to the development of new antimicrobial agents (Saravanan, Alagarsamy, & Prakash, 2015).

Antitubercular and Antiviral Research

In the quest for novel antitubercular agents, derivatives of 3-[(4-Fluorobenzyl)oxy]-2-methylquinoline have been identified as potent inhibitors of Mycobacterium tuberculosis growth. These findings underscore the potential of quinoline derivatives in tuberculosis drug discovery (Odingo et al., 2014). Additionally, quinolone carboxylic acids, a closely related class, have shown significant activity as HIV-1 integrase inhibitors, suggesting a pathway for the development of new antiretroviral drugs (Sato et al., 2009).

Material Science and Catalysis

Quinoline derivatives are also explored in material science and catalysis. For example, their application in creating bimetallic complexes for magnetic and electrochemical studies offers a pathway for developing new materials with unique properties (Chai et al., 2017).

Orientations Futures

The future directions for research on “3-[(4-Fluorobenzyl)oxy]-2-methylquinoline” could include further exploration of its synthesis, reactivity, and potential biological activity. Given the biological activity of many quinoline derivatives, it could be of interest in the development of new pharmaceuticals .

Propriétés

IUPAC Name |

3-[(4-fluorophenyl)methoxy]-2-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO/c1-12-17(10-14-4-2-3-5-16(14)19-12)20-11-13-6-8-15(18)9-7-13/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKMAYAEGOOXBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1OCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-{3-[(2-fluoropyridin-4-yl)formamido]-2,2-dimethylpropyl}pyridine-4-carboxamide](/img/structure/B2811927.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-difluorophenyl)piperazine-1-carboxamide](/img/structure/B2811930.png)

![Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate](/img/structure/B2811932.png)

![6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbonitrile](/img/structure/B2811934.png)

![5-Ethyl-2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2811936.png)

![3-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenylpropanamide](/img/structure/B2811937.png)

![N'-(3,4-difluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2811942.png)